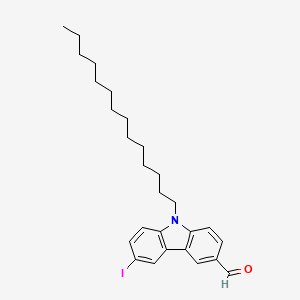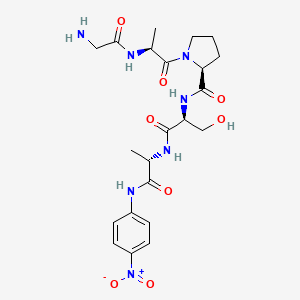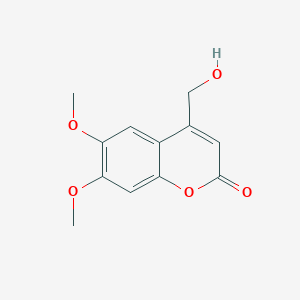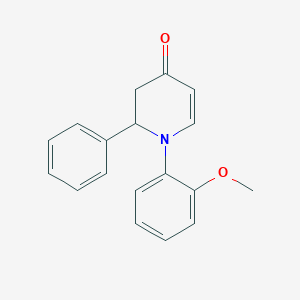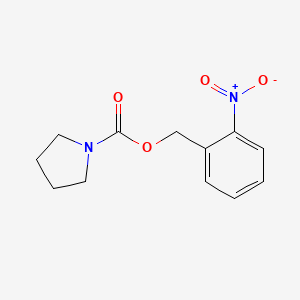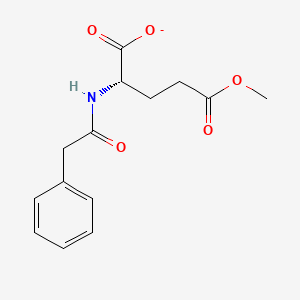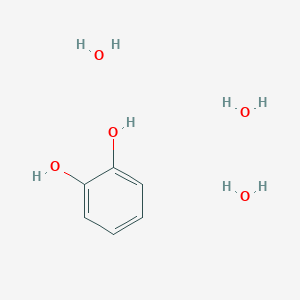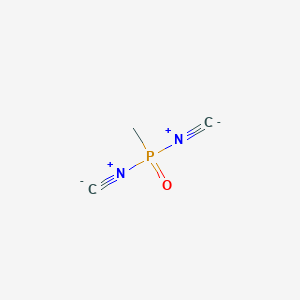
Methylphosphonic diisocyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylphosphonic diisocyanide is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a methyl group and two isocyanide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methylphosphonic diisocyanide typically involves the reaction of methylphosphonic dichloride with silver cyanide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
CH3PCl2+2AgCN→CH3P(NC)2+2AgCl
In this reaction, methylphosphonic dichloride reacts with silver cyanide to produce this compound and silver chloride as a byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methylphosphonic diisocyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form methylphosphonic acid derivatives.
Reduction: Reduction reactions can convert the isocyanide groups to amines.
Substitution: The isocyanide groups can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyanide groups under mild conditions.
Major Products Formed
Oxidation: Methylphosphonic acid and its esters.
Reduction: Methylphosphonic diamine.
Substitution: Various substituted phosphonic derivatives.
Applications De Recherche Scientifique
Methylphosphonic diisocyanide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of methylphosphonic diisocyanide involves its interaction with specific molecular targets, such as enzymes and receptors. The isocyanide groups can form strong bonds with metal ions and active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylphosphonic acid: A simpler analog with only one isocyanide group replaced by a hydroxyl group.
Diisopropyl methylphosphonate: Another organophosphorus compound with different alkyl groups.
Methylphosphinic acid: Contains a phosphinic acid group instead of isocyanide groups.
Uniqueness
Methylphosphonic diisocyanide is unique due to the presence of two isocyanide groups, which impart distinct chemical reactivity and binding properties. This makes it particularly useful in applications requiring strong and specific interactions with metal ions and biomolecules.
Propriétés
Numéro CAS |
173677-00-4 |
|---|---|
Formule moléculaire |
C3H3N2OP |
Poids moléculaire |
114.04 g/mol |
Nom IUPAC |
diisocyanophosphorylmethane |
InChI |
InChI=1S/C3H3N2OP/c1-4-7(3,6)5-2/h3H3 |
Clé InChI |
VMAQWKWZYFZSOB-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)([N+]#[C-])[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-4-{[1-(trifluoroacetyl)piperidin-4-yl]methyl}benzamide](/img/structure/B14256288.png)

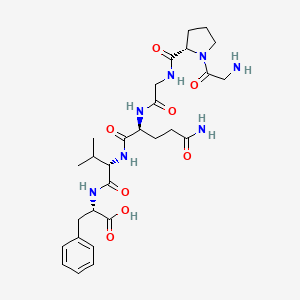
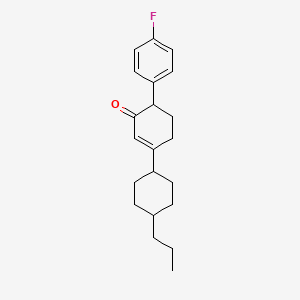

![Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]-](/img/structure/B14256335.png)
